molecular formula C16H11ClFNO B8471002 [2-(3-Aminoprop-1-yn-1-yl)-5-chlorophenyl](2-fluorophenyl)methanone CAS No. 76049-63-3

[2-(3-Aminoprop-1-yn-1-yl)-5-chlorophenyl](2-fluorophenyl)methanone

Cat. No.: B8471002
CAS No.: 76049-63-3
M. Wt: 287.71 g/mol
InChI Key: QAWNFEZSVLJZKY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

[2-(3-Aminoprop-1-yn-1-yl)-5-chlorophenyl](2-fluorophenyl)methanone is a useful research compound. Its molecular formula is C16H11ClFNO and its molecular weight is 287.71 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

CAS No.

76049-63-3

Molecular Formula

C16H11ClFNO

Molecular Weight

287.71 g/mol

IUPAC Name

[2-(3-aminoprop-1-ynyl)-5-chlorophenyl]-(2-fluorophenyl)methanone

InChI

InChI=1S/C16H11ClFNO/c17-12-8-7-11(4-3-9-19)14(10-12)16(20)13-5-1-2-6-15(13)18/h1-2,5-8,10H,9,19H2

InChI Key

QAWNFEZSVLJZKY-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)C(=O)C2=C(C=CC(=C2)Cl)C#CCN)F

Origin of Product

United States

Synthesis routes and methods

Procedure details

Method B A mixture of 400 g (0.96 mole) of 1-[4-chloro-2-(2-fluorobenzoyl)phenyl]-3-phthalimidopropyne, 1.3 L of ethanol and 300 ml of 40% aqueous methylamine was stirred at room temperature for 2 hr. Dropwise 2.8 l of water was added, and the resulting precipitate was collected by filtration to give a pale yellow solid, mp 70°-80° C. Recrystallization from ether gave pale yellow prisms, mp 80°-91° C.
Name
1-[4-chloro-2-(2-fluorobenzoyl)phenyl]-3-phthalimidopropyne
Quantity
400 g
Type
reactant
Reaction Step One
Quantity
1.3 L
Type
reactant
Reaction Step One
Quantity
300 mL
Type
reactant
Reaction Step One
Name
Quantity
2.8 L
Type
solvent
Reaction Step Two

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.